N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-17-12-18(2)14-21(13-17)27-25(31)24(30)26-16-23(29-8-10-32-11-9-29)19-4-5-22-20(15-19)6-7-28(22)3/h4-5,12-15,23H,6-11,16H2,1-3H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDHRKPEXCMHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues
The compound’s oxalamide backbone is shared with several kinase inhibitors (e.g., PARP or PI3K inhibitors), while the morpholinoethyl group is frequently employed to enhance solubility and bioavailability in drug design. Below is a comparative analysis with structurally similar compounds:
Analysis of Structural Differences and Implications
Oxalamide vs. In contrast, 3-chloro-N-phenyl-phthalimide’s rigid aromatic core is suited for polymer synthesis rather than biological activity . The morpholinoethyl group in the target compound enhances water solubility, a feature absent in 3-chloro-N-phenyl-phthalimide, which prioritizes thermal stability for industrial applications.
Comparison with 5-FU Prodrugs: 5-FU prodrugs leverage amino acid conjugates to improve tumor selectivity and reduce systemic toxicity . The target compound’s morpholinoethyl group may similarly enhance tissue penetration but lacks evidence of prodrug activation mechanisms.
Pharmacokinetic and Binding Properties (Inferred):
- Solubility : The morpholine moiety likely improves aqueous solubility compared to purely aromatic analogues like 3-chloro-N-phenyl-phthalimide.
Q & A
Q. What are the key synthetic steps and purification methods for N1-(3,5-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, and how is structural purity validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling of intermediates : Use of coupling agents like DCC or EDC under anhydrous conditions (e.g., DMF) to link the oxalamide backbone to substituted aromatic and heterocyclic groups .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product. Low yields (e.g., 12% in some cases) may require optimization of solvent systems or reaction times .
- Purity Confirmation : Analytical techniques include / NMR for structural elucidation, UPLC-MS for molecular weight verification, and TLC for reaction monitoring .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Essential for confirming substituent positions and backbone integrity. For example, NMR can resolve methyl groups on the 3,5-dimethylphenyl moiety .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and detects impurities. High-resolution MS is recommended for complex matrices .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm) .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of intermediates in the synthesis?
- Methodological Answer :
- Optimize Reaction Conditions : Increase temperature (e.g., reflux in THF) or use catalysts like DMAP to accelerate coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility. Anhydrous conditions prevent hydrolysis of active intermediates .
- Stepwise Coupling : Sequential addition of reagents (e.g., sodium hydride followed by oxalyl chloride) to minimize side reactions .
Q. How should discrepancies in reported biological activities (e.g., kinase inhibition vs. no activity) be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to reduce variability .
- Compound Purity : Verify purity (>95% via HPLC) to exclude confounding effects from impurities .
- Structural Analog Comparisons : Test analogs (e.g., trifluoromethyl or chloro-substituted derivatives) to isolate substituent-specific effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or heterocyclic (e.g., piperazine instead of morpholino) groups to assess impact on bioactivity .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to targets like kinase domains .
- In Vitro Bioassays : Prioritize targets based on structural analogs, such as antimicrobial activity against S. aureus or kinase inhibition .
Q. What in vitro models are suitable for evaluating its potential kinase inhibition?
- Methodological Answer :
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR or MAPK) with ATP-competitive ELISA kits to measure IC values .
- Cell-Based Models : Treat cancer cell lines (e.g., MCF-7 or A549) and assess proliferation via MTT assays. Compare with positive controls (e.g., staurosporine) .
Q. How can solubility challenges be addressed for in vivo studies?
- Methodological Answer :
- Solubility Screening : Use the shake-flask method across pH 1–7.4 (simulating physiological conditions) with UV-Vis quantification .
- Formulation Strategies : Employ co-solvents (e.g., PEG-400) or nanocarriers (liposomes) to enhance bioavailability .
Data Contradiction and Stability Analysis
Q. How should conflicting data on metabolic stability be analyzed?
- Methodological Answer :
- In Vitro Metabolism Studies : Use liver microsomes (human or rodent) with LC-MS/MS to track metabolite formation. Compare half-life () across studies .
- Structural Degradation Analysis : Perform stress testing (e.g., exposure to light, heat, or oxidizing agents) to identify labile groups (e.g., morpholino or indolinyl moieties) .
Q. What methods validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Long-Term Stability Studies : Store aliquots at -20°C, 4°C, and RT. Monitor degradation via NMR and LC-MS at 0, 3, 6, and 12 months .
- Lyophilization : Assess powder stability by comparing pre- and post-lyophilization LC-MS profiles .
Experimental Design Considerations
Q. What controls are essential for bioactivity assays to ensure reproducibility?
- Methodological Answer :
- Positive Controls : Include known inhibitors (e.g., imatinib for kinase assays) to validate assay sensitivity .
- Vehicle Controls : Use DMSO or PBS at the same concentration as test compounds to exclude solvent effects .
- Blind Analysis : Perform assays in triplicate with blinded sample labeling to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
